![molecular formula C12H9NO B11909555 2-Methylindeno[1,2-b]pyrrol-4(1H)-one CAS No. 112807-60-0](/img/structure/B11909555.png)
2-Methylindeno[1,2-b]pyrrol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Metilindeno[1,2-b]pirrol-4(1H)-ona es un compuesto heterocíclico que presenta un sistema de anillos fusionados de indeno y pirrol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-Metilindeno[1,2-b]pirrol-4(1H)-ona normalmente implica la condensación de derivados de indeno con pirrol bajo condiciones específicas. Un método común incluye el uso de catalizadores como Amberlyst 15 para facilitar la reacción . Las condiciones de reacción a menudo implican calentar los reactivos en un disolvente adecuado para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de la 2-Metilindeno[1,2-b]pirrol-4(1H)-ona puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Metilindeno[1,2-b]pirrol-4(1H)-ona puede sufrir varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores comunes como el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Reactivos y condiciones comunes
Oxidación: N-bromosuccinimida en presencia de un catalizador.
Reducción: Hidruro de aluminio y litio en condiciones anhidras.
Sustitución: Diversos agentes halogenantes y nucleófilos a temperaturas controladas.
Principales productos formados
Oxidación: Formación de polímeros de color azul oscuro.
Reducción: Formación de derivados reducidos con grupos funcionales alterados.
Sustitución: Formación de derivados sustituidos de indeno-pirrol.
Aplicaciones Científicas De Investigación
La 2-Metilindeno[1,2-b]pirrol-4(1H)-ona tiene varias aplicaciones en la investigación científica:
Química: Se usa como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se ha investigado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en la producción de materiales avanzados y polímeros con propiedades únicas
Mecanismo De Acción
El mecanismo de acción de la 2-Metilindeno[1,2-b]pirrol-4(1H)-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas, ejerciendo así efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos similares
1H-Pirrolo[2,3-b]piridina: Otro compuesto heterocíclico con características estructurales similares pero diferentes actividades biológicas.
4H-Tieno[3,2-b]pirrol: Comparte el anillo de pirrol pero tiene un sistema de anillos fusionados diferente.
Singularidad
La 2-Metilindeno[1,2-b]pirrol-4(1H)-ona es única debido a su estructura específica de anillos fusionados, que le confiere propiedades químicas y biológicas distintivas. Su capacidad para formar polímeros y sus posibles aplicaciones terapéuticas la diferencian de otros compuestos similares .
Propiedades
Número CAS |
112807-60-0 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-methyl-1H-indeno[1,2-b]pyrrol-4-one |
InChI |
InChI=1S/C12H9NO/c1-7-6-10-11(13-7)8-4-2-3-5-9(8)12(10)14/h2-6,13H,1H3 |
Clave InChI |
FFIHFMMKEAYUFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




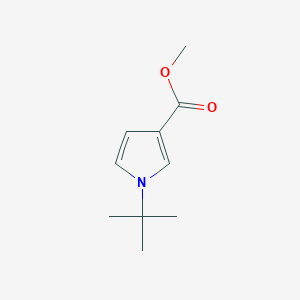
![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
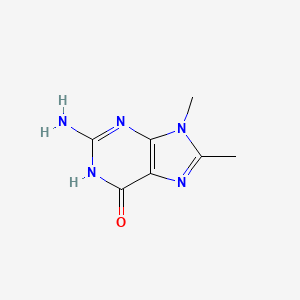
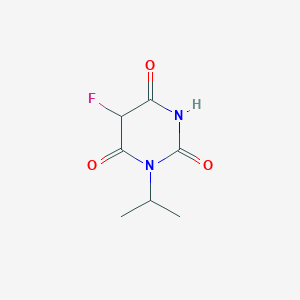


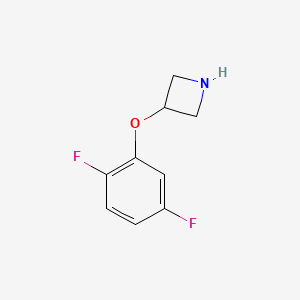
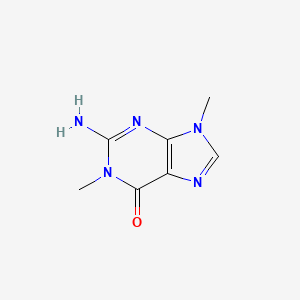

![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)

![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
